molecular formula C28H32ClN3O4S B2772435 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride CAS No. 1216874-30-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride

Cat. No.: B2772435
CAS No.: 1216874-30-4
M. Wt: 542.09
InChI Key: RREGZAYYUNZZSY-UHFFFAOYSA-N
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Description

The compound “N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride” is a complex organic molecule . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C24H24ClN3O3S2 and an average mass of 502.049 Da . It contains a benzyl group, a cyano group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a triethoxybenzamide group .

Scientific Research Applications

Thienopyridines and Benzamides in Scientific Research

  • Chemical Variability and Properties : Research on compounds similar to the specific chemical mentioned often focuses on their chemical variability and properties, including preparation procedures and their biological, electrochemical, and magnetic properties. Such studies aim to identify blind spots in current knowledge and suggest potential areas of interest for future investigation, such as unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

  • Environmental Impact and Degradation : Another area of interest involves understanding the environmental fate, behavior, and degradation pathways of chemically related compounds, particularly those used in consumer products. This research is crucial for assessing potential ecological risks and developing strategies to mitigate environmental contamination (Haman, Dauchy, Rosin, & Munoz, 2015).

  • Enzymatic Treatment of Pollutants : The use of enzymes, in conjunction with redox mediators, to degrade or transform recalcitrant compounds in wastewater is an innovative application of chemical knowledge. This research is particularly relevant for compounds that are difficult to break down through conventional treatment methods (Husain & Husain, 2007).

  • Pharmacological Applications : The development and synthesis of drugs, especially those with antithrombotic and antiplatelet properties, is a significant area of research. Studies focus on optimizing synthetic methodologies for compounds with similar structures, highlighting the importance of specific stereochemistry for pharmaceutical activity (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

  • Antimicrobial Agents : Research into the antimicrobial properties of compounds from cyanobacteria, including those with similar structural motifs, indicates a rich source of potential antimicrobial agents. This underscores the possibility of discovering new compounds with effective antimicrobial activity against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that it may have potential for future development in the field of medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with a number of lipophilic amino acids .

Pharmacokinetics

The predicted data suggests that the compound has a log kow (kowwin v167 estimate) of 162 , which could influence its bioavailability.

Result of Action

Based on its potential interaction with lipophilic amino acids , it could have various effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

The compound, N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride, has been identified as a potent inhibitor of JNK3, with essentially equal potency against JNK2 . This suggests that it interacts with these enzymes, potentially affecting their function and the biochemical reactions they are involved in.

Cellular Effects

In terms of cellular effects, this compound has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This indicates that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4S.ClH/c1-4-33-23-14-20(15-24(34-5-2)26(23)35-6-3)27(32)30-28-22(16-29)21-12-13-31(18-25(21)36-28)17-19-10-8-7-9-11-19;/h7-11,14-15H,4-6,12-13,17-18H2,1-3H3,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGZAYYUNZZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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